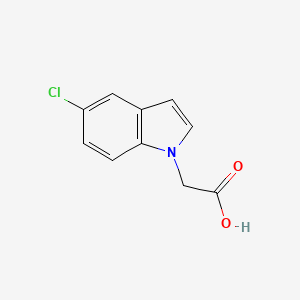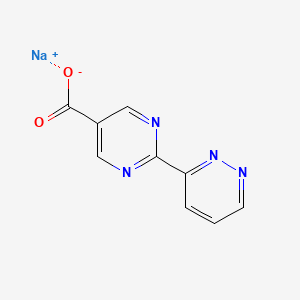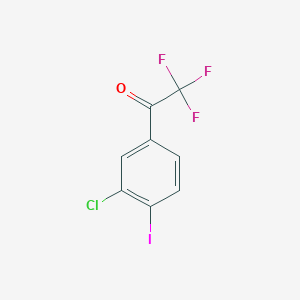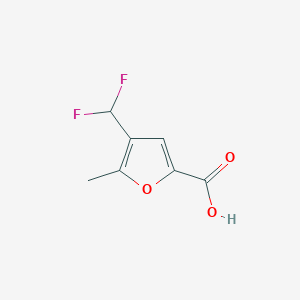
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.494. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering and Supramolecular Assemblies
Studies on crystal engineering, particularly focusing on supramolecular assemblies, provide insights into how similar compounds contribute to the understanding of molecular interactions and the design of new materials. For instance, the rational study of crystal engineering of supramolecular assemblies with aza donor molecules reveals the potential of complex organic compounds in forming intricate molecular architectures (Arora & Pedireddi, 2003). This research highlights the importance of such compounds in materials science, potentially offering pathways to novel material synthesis and applications.
Corrosion Inhibition
The targeted synthesis of metal complexes, including those with Schiff base ligands similar to the compound , has shown promising results in corrosion inhibition on mild steel (Das et al., 2017). This indicates the potential application of complex organic compounds in protecting metals from corrosion, which is critical in industrial applications and materials engineering.
Organic Synthesis and Catalysis
Organic synthesis often involves the creation of complex molecules that serve as intermediates or end products with significant biological or industrial applications. For example, the microwave-assisted synthesis of mono- and disubstituted derivatives via Mannich reaction (Aljohani et al., 2019) showcases the utility of similar compounds in facilitating organic reactions. Such methodologies underscore the relevance of advanced organic compounds in enhancing reaction efficiencies and yields, which is pivotal in pharmaceutical and chemical industries.
Antimicrobial Agents
The synthesis of new compounds with potential antimicrobial properties is a continuous area of research due to the evolving resistance of pathogens. Research into novel pyrazole derivatives containing morpholine groups, akin to the structure of the compound , demonstrates the pursuit of new antimicrobial agents (Khumar et al., 2018). These studies suggest the potential for complex organic compounds to serve as frameworks for developing new drugs to combat microbial infections.
Molecular Docking and Drug Design
Molecular docking studies, such as those conducted on synthesized pyrazole derivatives for antibacterial activity, provide insights into the interaction between small molecules and biological targets (Khumar et al., 2018). This research area highlights the application of complex compounds in the discovery and design of new therapeutic agents through computational and experimental methods.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-7-8-20(9-15(14)2)24-16(3)10-21(19(24)6)22(25)13-23-11-17(4)26-18(5)12-23/h7-10,17-18H,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGOGGGELFEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)




![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)